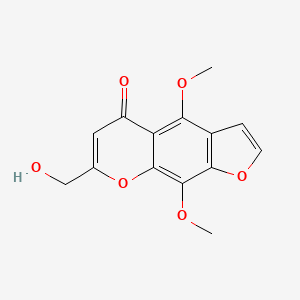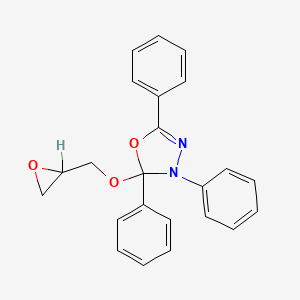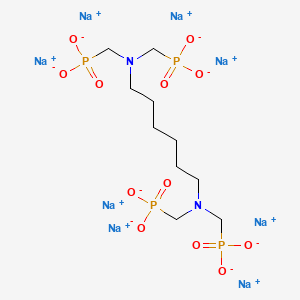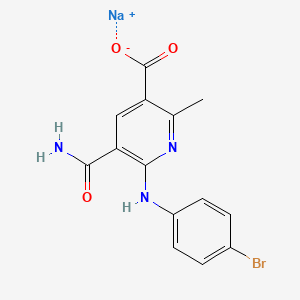
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as an aminocarbonyl group, a bromophenyl group, and a methyl group. The sodium salt form of this compound enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of Functional Groups: The introduction of the aminocarbonyl group, bromophenyl group, and methyl group can be achieved through various substitution reactions. For example, the bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Formation of the Sodium Salt: The final step involves the conversion of the carboxylic acid group to its sodium salt form by reacting with a suitable base, such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, the bromine atom can be substituted with other halogens or functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological pathways and as a probe to investigate enzyme activities.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as a pharmacological tool to study disease mechanisms.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinecarboxylic acid derivatives: These compounds share the pyridine ring structure but differ in the functional groups attached.
Bromophenyl derivatives: Compounds with a bromophenyl group but different core structures.
Aminocarbonyl derivatives: Compounds with an aminocarbonyl group but different ring systems.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 5-(aminocarbonyl)-6-((4-bromophenyl)amino)-2-methyl-, sodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
134828-52-7 |
|---|---|
Fórmula molecular |
C14H11BrN3NaO3 |
Peso molecular |
372.15 g/mol |
Nombre IUPAC |
sodium;6-(4-bromoanilino)-5-carbamoyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12BrN3O3.Na/c1-7-10(14(20)21)6-11(12(16)19)13(17-7)18-9-4-2-8(15)3-5-9;/h2-6H,1H3,(H2,16,19)(H,17,18)(H,20,21);/q;+1/p-1 |
Clave InChI |
GBFHKIGWPGBPSQ-UHFFFAOYSA-M |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)[O-])C(=O)N)NC2=CC=C(C=C2)Br.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


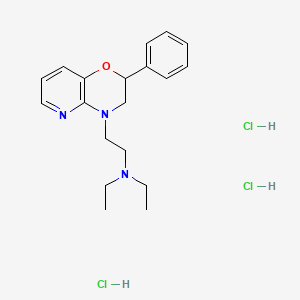
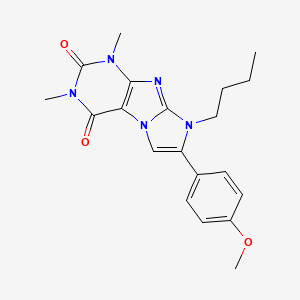
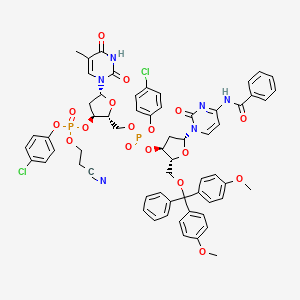
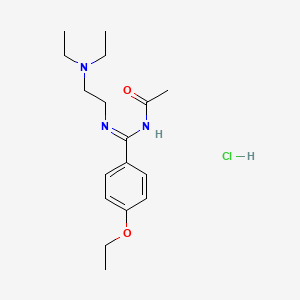
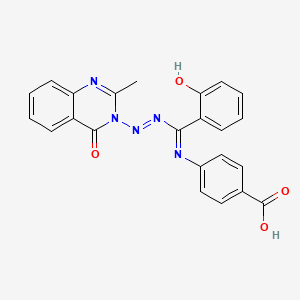
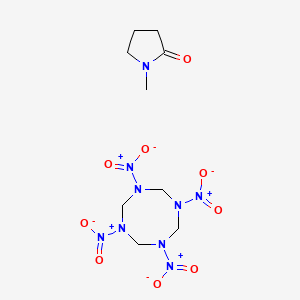

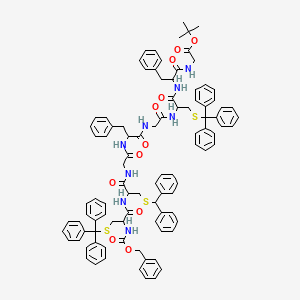
![4-Aminobenzenesulfonamide;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane](/img/structure/B12746537.png)
